

Dimethyl (2-Oxononyl)phosphonate-d15 CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Dimethyl (2-Oxononyl)phosphonate-d15
Cat. No.:	B565110

[Get Quote](#)

An In-Depth Technical Guide to **Dimethyl (2-Oxononyl)phosphonate-d15**

Introduction

Dimethyl (2-Oxononyl)phosphonate-d15 is a deuterated, stable isotope-labeled analog of Dimethyl (2-Oxononyl)phosphonate. Its primary utility in research and development lies in its application as an internal standard for mass spectrometry (MS) based quantitative analysis and as a labeled reagent in synthetic organic chemistry. The presence of fifteen deuterium atoms provides a distinct mass shift, enabling precise differentiation from its unlabeled counterpart without significantly altering its chemical reactivity.

This compound is a specialized β -ketophosphonate, a class of reagents most notably used in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α,β -unsaturated ketones from aldehydes. This guide provides a comprehensive overview of its physicochemical properties, synthetic routes, key applications, and detailed experimental protocols relevant to its use.

Physicochemical and Identification Data

Quantitative and identifying data for **Dimethyl (2-Oxononyl)phosphonate-d15** and its unlabeled analog are summarized below. The properties of the unlabeled compound are provided for reference, as the deuterated version is expected to have nearly identical physical characteristics.

Table 1: Compound Identification

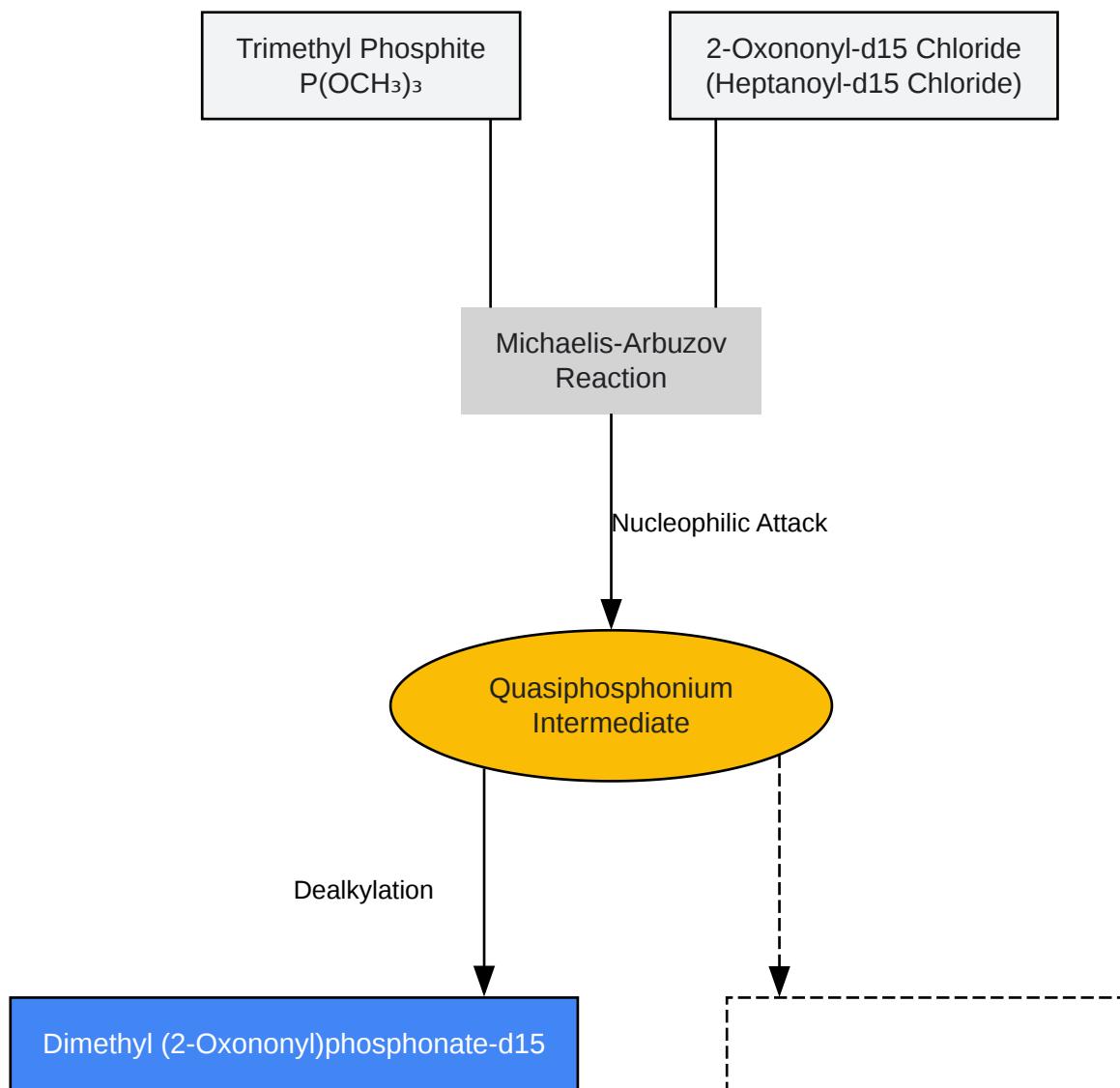

Identifier	Dimethyl (2-Oxononyl)phosphonate-d15	Dimethyl (2-Oxononyl)phosphonate
CAS Number	1215800-33-1[1]	37497-25-9[1][2][3][4]
Molecular Formula	C ₁₁ H ₈ D ₁₅ O ₄ P[1]	C ₁₁ H ₂₃ O ₄ P[2][4][5]
Synonyms	(2-Oxononyl)phosphonic Acid Dimethyl Ester-d15	1-dimethoxyphosphorylnonan-2-one[2][5]

Table 2: Physicochemical Properties

Property	Dimethyl (2-Oxononyl)phosphonate-d15	Dimethyl (2-Oxononyl)phosphonate
Molecular Weight	265.23 g/mol [1]	250.27 g/mol [2][5]
Appearance	Yellow Oil[6]	Yellow Liquid[5] / White to light yellow crystal powder[4]
Purity	Typically ≥97%	≥97%[4]
Solubility	Dichloromethane, Ethyl Acetate[6]	Not specified, likely similar to d15 analog
Density	Not specified	1.025 g/cm ³ [5]
Boiling Point	Not specified	330.2°C at 760 mmHg[5]
Flash Point	Not specified	167.2°C[5]

Synthesis and Mechanism

The synthesis of β-ketophosphonates like Dimethyl (2-Oxononyl)phosphonate is typically achieved via the Michaelis-Arbuzov reaction. This involves the reaction of a trimethyl phosphite with an α-haloketone. For the deuterated analog, the synthesis would start from a deuterated acyl halide or a related precursor.

[Click to download full resolution via product page](#)

Figure 1: Generalized Michaelis-Arbuzov synthesis pathway.

The primary application of this reagent is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds with high (E)-stereoselectivity. The phosphonate carbanion, formed by deprotonation with a base, acts as a nucleophile that attacks an aldehyde, ultimately yielding an alkene and a water-soluble phosphate byproduct.

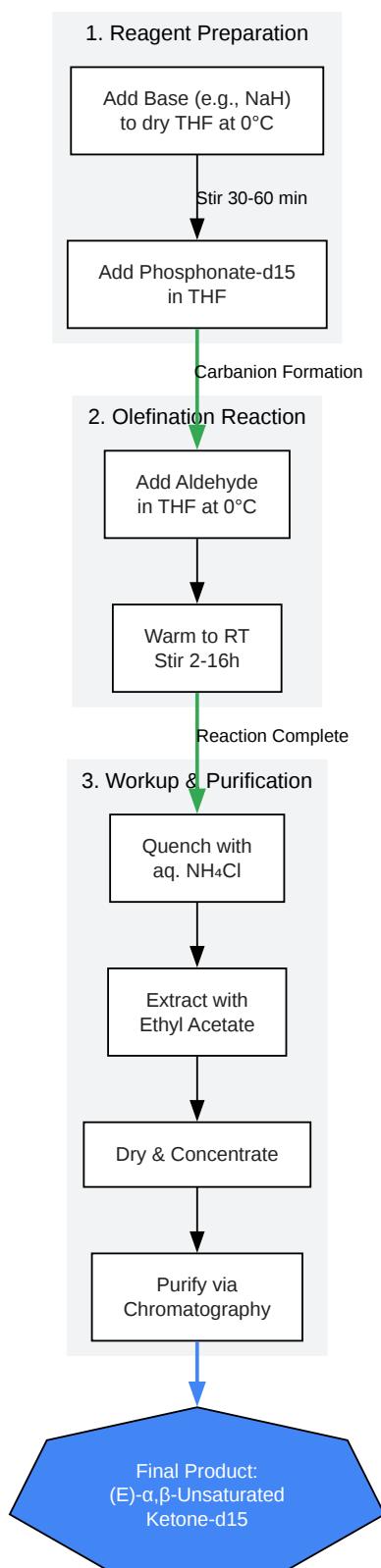
Experimental Protocols

The following are generalized protocols for the synthesis and application of Dimethyl (2-Oxononyl)phosphonate. Researchers should adapt these methods based on specific substrate requirements and laboratory conditions.

Protocol: Horner-Wadsworth-Emmons Olefination

This protocol describes the general procedure for reacting **Dimethyl (2-Oxononyl)phosphonate-d15** with an aldehyde to form a deuterated α,β -unsaturated ketone.

Materials:


- **Dimethyl (2-Oxononyl)phosphonate-d15**
- Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
- Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (KOtBu))
- Aldehyde substrate
- Quenching solution (e.g., saturated aqueous ammonium chloride)
- Extraction solvent (e.g., Ethyl acetate)
- Drying agent (e.g., Anhydrous magnesium sulfate)
- Inert gas atmosphere (Argon or Nitrogen)

Procedure:

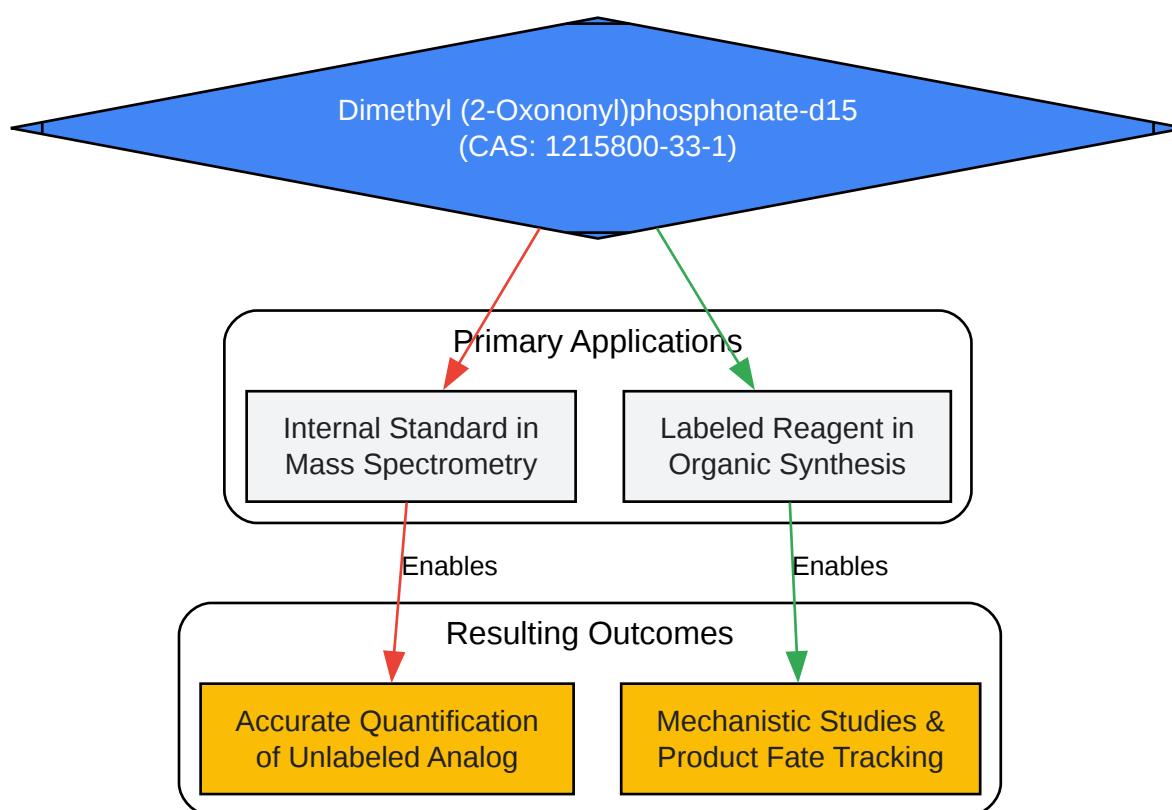
- Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the base (1.1 equivalents).
- Solvent Addition: Add anhydrous THF via syringe and cool the suspension to 0°C in an ice bath.
- Carbanion Formation: Slowly add a solution of **Dimethyl (2-Oxononyl)phosphonate-d15** (1.0 equivalent) in anhydrous THF to the stirred base suspension. Allow the mixture to stir at

0°C for 30-60 minutes until hydrogen evolution ceases (if using NaH) and a clear solution or stable suspension of the carbanion forms.

- **Aldehyde Addition:** Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0°C.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, cool the flask to 0°C and slowly add saturated aqueous NH₄Cl to quench the reaction.
- **Extraction:** Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the organic layer. Wash the organic layer sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude α,β-unsaturated ketone product via flash column chromatography.

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for the HWE reaction.


Protocol: Use as an Internal Standard

Procedure:

- Stock Solution: Prepare a stock solution of **Dimethyl (2-Oxononyl)phosphonate-d15** of known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Sample Spiking: To each unknown sample and calibration standard, add a precise volume of the d15-internal standard stock solution to achieve a fixed final concentration.
- Analysis: Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
- Quantification: Monitor the mass transitions for both the unlabeled analyte and the d15-labeled internal standard. Calculate the analyte concentration by determining the peak area ratio of the analyte to the internal standard and plotting this against a calibration curve.

Applications and Logical Relationships

The core value of this compound stems from its isotopic label, which enables two distinct but related applications in chemical research.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dimethyl (2-Oxononyl)phosphonate-d15 | LGC Standards [lgcstandards.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Buy Online CAS Number 37497-25-9 - TRC - Dimethyl (2-Oxononyl)phosphonate | LGC Standards [lgcstandards.com]
- 4. Dimethyl (2-Oxononyl)phosphonate, CasNo.37497-25-9 BOC Sciences United States [bocscichem.lookchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. biosave.com [biosave.com]
- To cite this document: BenchChem. [Dimethyl (2-Oxononyl)phosphonate-d15 CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b565110#dimethyl-2-oxononyl-phosphonate-d15-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com